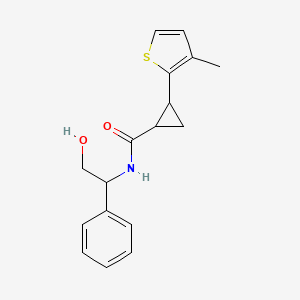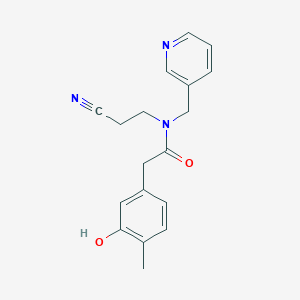
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is involved in the synthesis of the eicosanoid 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. By inhibiting the synthesis of 20-HETE, this compound can reduce vasoconstriction and inflammation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been found to reduce blood pressure, improve cerebral blood flow, and reduce tumor growth. This compound has also been found to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme. This compound has also been shown to have good bioavailability and can be administered orally. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in some applications.
Future Directions
There are several potential future directions for research on N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-bromo-1-phenylethanol to form the corresponding ester. The ester is then subjected to a cyclopropanation reaction using diazomethane to yield the desired product.
Scientific Research Applications
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in animal models of hypertension, stroke, and cancer. This compound has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-11-7-8-21-16(11)13-9-14(13)17(20)18-15(10-19)12-5-3-2-4-6-12/h2-8,13-15,19H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFRCKAJUDARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC2C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)
![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)
![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)